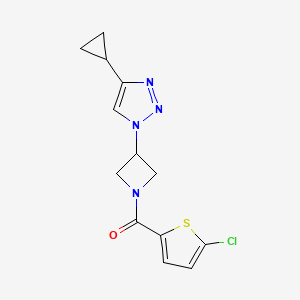

(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13ClN4OS and its molecular weight is 308.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. Commonly, the synthetic route may start with the chlorination of thiophene followed by the functionalization of the thiophene ring to introduce the azetidinone and triazole groups under controlled conditions involving specific reagents and catalysts.

Industrial Production Methods: Industrial production might employ optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be advantageous for scaling up the production while maintaining stringent reaction controls.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, potentially yielding sulfoxides or sulfones under appropriate oxidative conditions.

Reduction: Reduction reactions might target the azetidinone ring, potentially converting it to other functional groups like amines under specific reducing conditions.

Substitution: The chlorothiophene moiety can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and time are critical for achieving the desired transformations.

Major Products Formed: Oxidation typically produces sulfoxides or sulfones, reduction can yield amines, and substitution reactions can introduce various functional groups, enhancing the molecule’s utility and diversity.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound consists of a chlorothiophene moiety linked to a triazole and azetidine structure. The synthetic pathways for this compound often involve multiple steps, including:

- Retrosynthetic Analysis : Breaking down the target molecule into simpler precursors to identify viable synthetic routes.

- Spectroscopic Techniques : Utilizing NMR, IR, and mass spectrometry for characterization.

Recent advancements in computational chemistry have facilitated the identification of efficient synthetic routes using machine learning algorithms, enhancing the discovery process for complex compounds like this one.

Biological Activities

The biological activities of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suggest its potential as a therapeutic agent. Compounds with similar structures have been shown to exhibit:

- Antimicrobial Properties : Targeting bacterial infections through inhibition of bacterial growth.

- Anticancer Activity : Modulating pathways involved in cancer cell proliferation and survival.

Research indicates that such compounds may act as inhibitors or modulators in various biochemical pathways, necessitating further biological assays to elucidate their specific mechanisms of action .

Applications in Medicinal Chemistry

The primary applications of this compound lie in:

| Application Area | Details |

|---|---|

| Drug Development | Potential as a lead compound for developing new antibiotics or anticancer drugs. |

| Biochemical Research | Useful in studying enzyme interactions and signaling pathways related to diseases. |

| Synthetic Chemistry | Serves as a building block for synthesizing other complex organic molecules. |

Case Studies

Several studies have documented the effectiveness of compounds structurally related to this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of chlorothiophene exhibited significant antibacterial activity against Staphylococcus aureus, highlighting the potential of this compound in treating resistant bacterial strains.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry reported that triazole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism involved interference with cell cycle progression and apoptosis induction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include those with comparable core structures such as other azetidinone derivatives, triazole-containing molecules, and chlorothiophene-based compounds.

Uniqueness: What sets (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone apart is its unique combination of functional groups that endows it with distinct reactivity and potential for diverse applications.

List of Similar Compounds: Examples include (5-chlorothiophen-2-yl)ethanone, (4-cyclopropyl-1H-1,2,3-triazol-1-yl)methanol, and other azetidinone derivatives with varying substitutions.

This compound opens up myriad opportunities for exploration in both scientific research and industrial applications, making it a valuable addition to the chemical landscape. Let’s keep delving into these areas—it’s where the future of chemistry is headed!

Biologische Aktivität

The compound (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is gaining interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiophene ring and a triazole moiety, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C13H13ClN4OS with a molecular weight of 308.78 g/mol. The compound is characterized by its high purity (typically around 95%) and is available for research purposes from various chemical suppliers.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The interactions could involve:

- Hydrogen bonding

- π-π stacking

- Hydrophobic effects

These interactions are crucial for the compound's potential therapeutic effects, particularly in drug discovery contexts.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on azetidinones revealed that several derivatives demonstrated potent activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This suggests that this compound may also possess similar antimicrobial efficacy .

Antifungal and Anticancer Potential

The presence of the triazole group in the structure has been linked to antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. Additionally, compounds with azetidine rings have shown promise in anticancer studies, indicating that this compound may also be explored for its anticancer properties.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies suggest that modifications in the cyclopropyl and thiophene substituents can significantly influence the potency and selectivity of the compound against various biological targets. For instance, variations in substituents on the azetidine ring can lead to enhanced antimicrobial activity .

Case Studies

Several studies have investigated related compounds with promising results:

These findings underline the importance of further investigations into this compound for therapeutic applications.

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-12-4-3-11(20-12)13(19)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWXEPPOYMMVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.